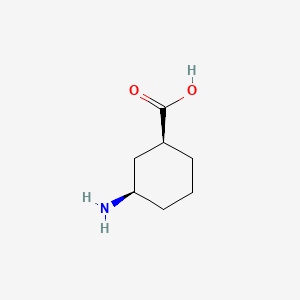

(1S,3R)-3-Aminocyclohexanecarboxylic Acid

Description

Properties

IUPAC Name |

(1S,3R)-3-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUXQBZPWBFDX-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16636-51-4 | |

| Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1S,3R)-3-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclohexanecarboxylic acid is a conformationally restricted analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its rigid structure provides a valuable tool for probing the structure-activity relationships of GABAergic system components. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its biological activity within the context of GABAergic signaling.

Chemical and Physical Properties

This compound exists as a zwitterion in the solid state.[1] The quantitative chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 81131-40-0 | N/A |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| Melting Point | 278 °C | N/A |

| Boiling Point (Predicted) | 280.0 ± 33.0 °C | N/A |

| Solubility | Soluble in water | N/A |

| pKa (Predicted) | 3.99 ± 0.10 | N/A |

| logP (Predicted) | -2.2 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are consistent with the assigned structure.

| ¹H NMR (300 MHz, D₂O) | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H3 | 3.19–3.26 | m | 1H |

| H1, Hx | 2.16–2.28 | m | 2H |

| Hx | 1.89–2.03 | m | 3H |

| Hx | 1.27–1.50 | m | 4H |

| Data sourced from Hu et al. (2008)[1] |

| ¹³C NMR (75 MHz, D₂O) | Chemical Shift (δ) ppm |

| C=O | 183.96 |

| C3 | 49.91 |

| C1 | 45.02 |

| CH₂ | 33.55 |

| CH₂ | 29.89 |

| CH₂ | 28.48 |

| CH₂ | 23.30 |

| Data sourced from Hu et al. (2008)[1] |

High-Resolution Mass Spectrometry (HRMS)

HRMS data confirms the elemental composition of the molecule.

-

Calculated for C₇H₁₂NO₂ [M-H]⁻: 142.0863

-

Found: 142.0859

Data sourced from Hu et al. (2008)[1]

X-ray Crystallography

Single-crystal X-ray diffraction analysis confirms that this compound exists as a zwitterion in the solid state, with the ammonium and carboxylate groups forming a network of intermolecular hydrogen bonds.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the resolution of cis-3-aminocyclohexanecarboxylic acid, which can be prepared from cyclohexane-1,3-dicarboxylic acid. The following is a representative, multi-step synthesis.

Step 1: Synthesis of cis-Cyclohexane-1,3-dicarboxylic Anhydride A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is heated under vacuum to effect sublimation and dehydration, yielding the cis-anhydride.

Step 2: Diester Formation The resulting anhydride is refluxed in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of acid to produce the corresponding diester.

Step 3: Enzymatic Hydrolytic Desymmetrization The meso diester is subjected to enzymatic hydrolysis using a lipase, such as Lipase AY-30, to selectively hydrolyze one of the ester groups, yielding a chiral monoester in high enantiomeric excess.[3]

Step 4: Modified Curtius Rearrangement The chiral monoester undergoes a modified Curtius rearrangement. The carboxylic acid is activated, typically with diphenylphosphoryl azide, followed by heating to form an isocyanate intermediate. This is then trapped with a suitable alcohol, such as tert-butanol, to form a Boc-protected amine.

Step 5: Hydrolysis and Deprotection The remaining ester group is hydrolyzed under basic conditions, and the Boc-protecting group is removed with a strong acid (e.g., trifluoroacetic acid or HCl) to yield the final product, this compound.[3]

Purification

Purification of the final product is typically achieved by recrystallization. The crude product can be dissolved in a minimal amount of hot water, followed by the slow addition of a less polar solvent, such as acetone, to induce crystallization upon cooling.[1]

Analysis

The identity and purity of the synthesized compound are confirmed using the analytical techniques described in Section 2 (NMR, HRMS). Chiral High-Performance Liquid Chromatography (HPLC) can be employed to determine the enantiomeric excess.

Biological Activity and Signaling Pathways

This compound is a GABA analogue and its biological activity is primarily centered on the modulation of the GABAergic system.

Mechanism of Action

The primary mechanisms of action for cis-3-aminocyclohexanecarboxylic acid are the inhibition of neuronal GABA uptake and the inhibition of GABA aminotransferase (GABA-AT).[4][5]

-

Inhibition of GABA Transporters (GATs): By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, this compound increases the concentration and prolongs the action of GABA at its receptors.

-

Inhibition of GABA Aminotransferase (GABA-AT): This compound can also inhibit the enzyme responsible for the degradation of GABA, further increasing intracellular and synaptic GABA levels.[4]

The following diagram illustrates the workflow for synthesizing this compound.

Caption: Synthesis of this compound.

The following diagram illustrates the mechanism of action of this compound within a GABAergic synapse.

Caption: GABAergic Synapse Modulation.

References

- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inactivation and inhibition of gamma-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (1S,3R)-3-Aminocyclohexanecarboxylic Acid

CAS Number: 81131-40-0

This technical guide provides a comprehensive overview of (1S,3R)-3-Aminocyclohexanecarboxylic acid, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological significance, particularly its role within the GABAergic system.

Physicochemical and Crystallographic Data

This compound exists as a zwitterion in its solid state.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol [1] |

| Melting Point | 278 °C |

| Boiling Point | 280.0 ± 33.0 °C (Predicted) |

| Density | 1.133 ± 0.06 g/cm³ (Predicted)[2] |

| Water Solubility | Soluble |

Table 2: Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| a | 5.5130 (10) Å |

| b | 6.1282 (9) Å |

| c | 22.518 (4) Å |

| V | 760.8 (2) ų |

| Z | 4 |

Spectroscopic Data

The identity of this compound has been confirmed through various spectroscopic methods.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (300 MHz, D₂O) | δ 3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), 1.27–1.50 (m, 4H)[1] |

| ¹³C NMR (75 MHz, D₂O) | δ 183.96, 49.91, 45.02, 33.55, 29.89, 28.48, 23.30[1] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₇H₁₂NO₂: 142.0863, Found: 142.0859[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the resolution of the cis-isomer, which can be prepared from 3-cyclohexenecarboxylic acid.[1] An alternative and straightforward synthesis route involves the following key steps[3]:

-

Anhydride Formation: A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is converted to cis-cyclohexane-1,3-dicarboxylic anhydride.

-

Diesterification: The anhydride is then converted to the corresponding cis-cyclohexane-1,3-dicarboxylic acid diester.

-

Enzymatic Hydrolytic Desymmetrization: The diester undergoes enzymatic hydrolysis using lipase AY-30 to yield cis-1,3-cyclohexanedicarboxylic acid monoester with high enantiomeric excess.

-

Curtius Rearrangement: The monoester is subjected to a modified Curtius-type reaction to give 3-(t-butoxycarbonyl)amino-1-cyclohexane carboxylic acid.

-

Hydrolysis and Deprotection: The N-Boc protected amino ester is hydrolyzed and deprotected to yield the optically pure this compound.

X-ray Diffraction Analysis

Single crystals suitable for X-ray diffraction can be obtained by the slow diffusion of acetone into an aqueous solution of this compound.[1]

Biological Activity and Applications

This compound is a potent GABA analogue that has been investigated for its activity in the central nervous system. Its primary mechanism of action is the inhibition of GABA uptake.

Table 4: Biological Activity

| Target | Activity | Notes |

| GABA Uptake | Inhibitor | The (1S,3R) isomer demonstrates similar potency to GABA as an inhibitor of radioactive GABA uptake in rat brain slices. The (1R,3S) isomer is significantly less potent.[3] |

| GABA Transporters (GATs) | Substrate Analogue | As a GABA analogue, it can compete with GABA for uptake by GATs.[4] |

Due to its constrained cyclic structure, this compound is a valuable tool in structure-activity relationship studies of GABAergic ligands. Furthermore, it serves as a building block in the synthesis of peptidomimetics and other novel pharmaceutical compounds.

Signaling Pathway and Mechanism of Action

The primary role of this compound in neurotransmission is the modulation of GABAergic signaling through the inhibition of GABA transporters (GATs). GATs are crucial for terminating GABAergic neurotransmission by removing GABA from the synaptic cleft. By inhibiting these transporters, this compound increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.

References

- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R,3S)-3-Aminocyclohexanecarboxylic Acid CAS#: 16636-51-4 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1S,3R)-3-Aminocyclohexanecarboxylic Acid: Molecular Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclohexanecarboxylic acid is a conformationally restricted cyclic γ-amino acid and a stereoisomer of cis-3-aminocyclohexanecarboxylic acid. Its rigid structure makes it a valuable tool in medicinal chemistry for the design of specific ligands for GABA-related targets. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and its role as a selective inhibitor of the neuronal GABA transporter GAT-1. Detailed experimental protocols, spectroscopic data, and a visualization of its mechanism of action are presented to support further research and drug development efforts.

Molecular Structure and Properties

This compound, a non-proteinogenic amino acid, possesses a cyclohexane ring that constrains the spatial relationship between the amino and carboxylic acid functional groups. X-ray crystallographic studies have confirmed that the molecule exists as a zwitterion in the solid state, with an ammonium and a carboxylate group.[1] This zwitterionic character is typical for amino acids.

Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (1S,3R)-3-Aminocyclohexane-1-carboxylic acid | |

| Synonyms | cis-3-Aminocyclohexanecarboxylic acid | [2] |

| CAS Number | 81131-40-0 | [2] |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| Appearance | White to almost white powder/crystal | |

| Zwitterionic Form | (1S,3R)-3-Ammoniocyclohexanecarboxylate | [1] |

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The 'cis' configuration refers to the relative positions of the amino and carboxyl groups on the cyclohexane ring. The (1S,3R) designation defines the absolute configuration at the two chiral centers. Its enantiomer is (1R,3S)-3-aminocyclohexanecarboxylic acid.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data have been reported for the zwitterionic form in D₂O.[1]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 3.19–3.26 | m | CH-NH₃⁺ |

| 2.16–2.28 | m | CH-COOH, CH₂ | |

| 1.89–2.03 | m | CH₂, CH₂ | |

| 1.27–1.50 | m | CH₂, CH₂ | |

| ¹³C NMR | 183.96 | C=O | |

| 49.91 | CH-NH₃⁺ | ||

| 45.02 | CH-COOH | ||

| 33.55 | CH₂ | ||

| 29.89 | CH₂ | ||

| 28.48 | CH₂ | ||

| 23.30 | CH₂ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular mass.

| Technique | Calculated m/z | Found m/z | Reference |

| HRMS | 142.0863 (for C₇H₁₂NO₂) | 142.0859 | [1] |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H stretch (NH₃⁺) | 3300-2500 | Broad, strong absorption due to stretching vibrations of the ammonium group, often overlapping with C-H stretches. |

| C-H stretch | 3000-2850 | Stretching vibrations of the C-H bonds in the cyclohexane ring. |

| C=O stretch (COO⁻) | 1600-1550 | Asymmetric stretching of the carboxylate group, typically a strong band. |

| N-H bend (NH₃⁺) | 1650-1500 | Bending vibrations of the ammonium group. |

| C-O stretch | 1300-1200 | Stretching of the C-O single bond. |

Experimental Protocols

The synthesis of enantiomerically pure this compound can be challenging. One reported method involves the resolution of racemic 3-aminocyclohexanecarboxylic acid, which can be synthesized from 3-cyclohexenecarboxylic acid.[1] Another approach utilizes enzymatic desymmetrization.[3]

Synthesis via Enzymatic Desymmetrization (Conceptual Workflow)

This method provides a route to the optically pure compound through a key enzymatic resolution step.[3]

Detailed Steps (Illustrative Protocol):

-

Anhydride Formation: A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is subjected to dehydration conditions (e.g., heating with acetic anhydride) to form cis-cyclohexane-1,3-dicarboxylic anhydride.

-

Diester Synthesis: The anhydride is then reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to yield the corresponding cis-diester.

-

Enzymatic Hydrolysis: The prochiral diester is subjected to enzymatic hydrolysis using a lipase, such as Lipase AY-30. This enantioselective hydrolysis yields a chiral monoester with high enantiomeric excess.

-

Curtius Rearrangement: The carboxylic acid group of the monoester is converted to an isocyanate via a modified Curtius rearrangement (e.g., using diphenylphosphoryl azide).

-

Amine Protection: The isocyanate is trapped with a suitable alcohol, such as tert-butanol, to form a Boc-protected amine.

-

Deprotection: The ester and the Boc-protecting group are removed by hydrolysis (e.g., with aqueous acid or base) to yield the final product, this compound.

-

Purification: The final product is purified by recrystallization. Single crystals suitable for X-ray diffraction can be obtained by slow diffusion of acetone into an aqueous solution of the compound.[1]

Biological Activity and Mechanism of Action

This compound is a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its rigid structure allows for specific interactions with GABA-related proteins.

Inhibition of GABA Transporter GAT-1

Research has shown that cis-3-aminocyclohexanecarboxylic acid is a selective inhibitor of the neuronal GABA transporter GAT-1.[4] GAT-1 is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating the inhibitory signal. The (1S,3R)-enantiomer has been shown to be a more potent inhibitor of GABA uptake than its (1R,3S) counterpart.[3]

By inhibiting GAT-1, this compound increases the concentration and prolongs the residence time of GABA in the synaptic cleft. This leads to enhanced activation of postsynaptic GABA receptors and an overall increase in inhibitory neurotransmission.

Signaling Pathway

The mechanism of action of this compound can be visualized as an intervention in the GABAergic synapse.

Applications and Future Directions

The selective inhibition of GAT-1 by this compound makes it a valuable pharmacological tool for studying the role of GABAergic neurotransmission in various physiological and pathological processes. Its potential therapeutic applications could be in conditions characterized by a deficit in GABAergic signaling, such as certain forms of epilepsy and anxiety disorders.

Furthermore, its rigid cyclic structure can serve as a scaffold for the design of novel, more potent, and selective GAT-1 inhibitors or ligands for other GABA-related targets. The detailed understanding of its structure-activity relationship can guide the development of new central nervous system therapeutics.

Conclusion

This compound is a well-characterized molecule with a defined stereochemistry and a specific mechanism of action as a GAT-1 inhibitor. This technical guide has provided a comprehensive overview of its molecular structure, spectroscopic properties, synthetic approaches, and biological activity. The presented data and experimental outlines offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds in neuroscience and medicinal chemistry.

References

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (1S,3R)-3-Aminocyclohexanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino acid, (1S,3R)-3-Aminocyclohexanecarboxylic Acid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.19–3.26 | m | 1H | CH-NH₂ |

| 2.16–2.28 | m | 2H | Cyclohexyl CH |

| 1.89–2.03 | m | 3H | Cyclohexyl CH₂ |

| 1.27–1.50 | m | 4H | Cyclohexyl CH₂ |

Solvent: D₂O, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 183.96 | C=O (Carboxylic Acid) |

| 49.91 | CH-COOH |

| 45.02 | CH-NH₂ |

| 33.55 | Cyclohexyl CH₂ |

| 29.89 | Cyclohexyl CH₂ |

| 28.48 | Cyclohexyl CH₂ |

| 23.30 | Cyclohexyl CH₂ |

Solvent: D₂O, Frequency: 75 MHz[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Calculated Mass [M-H]⁻ | 142.0863 |

| Found Mass [M-H]⁻ | 142.0859 |

[1]

Table 4: Representative Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (from carboxylic acid, hydrogen-bonded) |

| 3500-3300 | Medium | N-H stretch (from primary amine) |

| 2950-2850 | Medium to Strong | C-H stretch (from cyclohexyl group) |

| 1760-1690 | Strong | C=O stretch (from carboxylic acid) |

| 1640-1550 | Medium to Strong | N-H bend (from primary amine) |

| 1470-1450 | Medium | C-H bend (from cyclohexyl group) |

| 1320-1210 | Strong | C-O stretch (from carboxylic acid) |

| 950-910 | Medium, Broad | O-H bend (out-of-plane, from carboxylic acid) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A 300 MHz NMR spectrometer was utilized for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR analysis.[1]

Sample Preparation:

-

A sample of this compound was dissolved in Deuterium Oxide (D₂O).

-

The solution was transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Frequency: 300 MHz

-

Solvent: D₂O

-

Number of Scans: Typically 16-64 scans for a clear spectrum.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Width: Calibrated for a 90° pulse.

¹³C NMR Acquisition Parameters:

-

Frequency: 75 MHz

-

Solvent: D₂O

-

Number of Scans: Typically 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

Data Processing:

-

The raw data (Free Induction Decay - FID) was Fourier transformed.

-

Phase and baseline corrections were applied to the resulting spectrum.

-

Chemical shifts were referenced to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, likely an Orbitrap or FT-ICR instrument, was used.

Sample Preparation:

-

A dilute solution of the compound was prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or a basic solvent for negative ion mode).

-

The solution was introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

Acquisition Parameters (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Mass Analyzer: Set to a high-resolution mode.

-

Scan Range: A range encompassing the expected m/z of the deprotonated molecule (e.g., m/z 50-500).

-

Capillary Voltage: Typically 2.5-3.5 kV.

-

Sheath Gas and Auxiliary Gas Flow Rates: Optimized for stable spray and ion desolvation.

Data Analysis:

-

The acquired high-resolution mass spectrum was analyzed to identify the peak corresponding to the deprotonated molecule [M-H]⁻.

-

The measured accurate mass was compared to the theoretically calculated mass for the molecular formula C₇H₁₂NO₂ to confirm the elemental composition.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Data Analysis:

-

The resulting IR spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

-

The positions, shapes, and intensities of the absorption bands are compared with known correlation tables to confirm the presence of the carboxylic acid and amino groups.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between different spectroscopic techniques.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

(1S,3R)-3-Aminocyclohexanecarboxylic Acid NMR and HRMS analysis

An In-depth Technical Guide to the NMR and HRMS Analysis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document details the key spectroscopic data, experimental protocols, and data analysis workflows essential for the structural elucidation and verification of this compound.

Spectroscopic and Mass Spectrometric Data

The structural identity of this compound, a conformationally restricted analogue of γ-aminobutyric acid (GABA), has been confirmed through NMR and HRMS techniques[1]. The compound exists as a zwitterion, containing both an ammonium and a carboxylate group[1]. The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data were acquired in Deuterium Oxide (D₂O).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (Tentative) |

| 3.19–3.26 | m | 1H | CH-NH₃⁺ |

| 2.16–2.28 | m | 2H | CH-COOH, CH₂ (axial) |

| 1.89–2.03 | m | 3H | Cyclohexane Ring CH₂ |

| 1.27–1.50 | m | 4H | Cyclohexane Ring CH₂ |

| Source: 300 MHz NMR in D₂O[1] |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment (Tentative) |

| 183.96 | C=O (Carboxylate) |

| 49.91 | C-NH₃⁺ |

| 45.02 | C-COOH |

| 33.55 | Cyclohexane Ring CH₂ |

| 29.89 | Cyclohexane Ring CH₂ |

| 28.48 | Cyclohexane Ring CH₂ |

| 23.30 | Cyclohexane Ring CH₂ |

| Source: 75 MHz NMR in D₂O[1] |

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis confirms the elemental composition of the molecule by providing a highly accurate mass measurement.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Calculated Mass [M-H]⁻ | 142.0863 |

| Found Mass [M-H]⁻ | 142.0859 |

| Source:[1] |

Experimental Protocols

Detailed methodologies for acquiring NMR and HRMS data are crucial for reproducibility and data integrity. The following protocols are based on established practices for the analysis of small organic molecules.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of pure this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9%).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for ¹H nuclei is recommended[1][2].

-

¹H NMR:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H spectrum at ambient probe temperature.

-

Use the residual water signal for referencing the chemical shift scale.

-

-

¹³C NMR:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Reference the spectrum using an internal or external standard, or based on the solvent signal.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio[3].

-

High-Resolution Mass Spectrometry (HRMS) Protocol

Sample Preparation:

-

Ensure the sample of this compound is of high purity, as confirmed by NMR or other chromatographic techniques[4].

-

Prepare a stock solution by dissolving a small amount (~1 mg) of the sample in a suitable HPLC-grade solvent (e.g., a mixture of water and acetonitrile)[4][5].

-

Dilute the stock solution to a final concentration appropriate for ESI-MS analysis (typically in the low µg/mL to ng/mL range).

-

For positive ion mode analysis, a small amount of an acid like formic acid (0.1%) can be added to the final solution to promote protonation[4].

Data Acquisition:

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is typically used[4].

-

Analysis:

-

Infuse the sample solution directly or via an LC system into the ESI source.

-

Acquire data in the appropriate ion mode (positive or negative) over a suitable mass range. The reference data was collected for the deprotonated molecule [M-H]⁻[1].

-

Use an appropriate lock mass or internal calibrant to ensure high mass accuracy (typically below 5 ppm)[4].

-

Visualization of Workflows and Logic

Diagrams created using Graphviz illustrate the logical flow of the analytical process, from initial sample handling to final structural confirmation.

Caption: Experimental workflow for NMR and HRMS analysis.

Caption: Logical flow for structural confirmation.

References

Unveiling the Solid-State Architecture of (1S,3R)-3-Aminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of (1S,3R)-3-aminocyclohexanecarboxylic acid, a conformationally restricted analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Understanding the three-dimensional arrangement of this molecule in its crystalline form is crucial for structure-activity relationship studies, rational drug design, and the development of novel therapeutics targeting GABA receptors. This document details the crystallographic parameters, molecular geometry, and the experimental procedures used for its determination.

Crystallographic and Data Collection Parameters

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group. A summary of the crystal data and refinement parameters is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₇H₁₃NO₂ |

| Formula Weight (Mᵣ) | 143.18 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.5130 (10) |

| b (Å) | 6.1282 (9) |

| c (Å) | 22.518 (4) |

| Volume (ų) | 760.8 (2) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 (2) |

| Crystal Size (mm) | 0.48 × 0.38 × 0.30 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.09 |

Table 1: Crystal Data and Structure Refinement for this compound. [1]

Molecular Structure and Supramolecular Assembly

In the solid state, this compound exists as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).[1] This is a common feature for amino acids in the crystalline form. The individual zwitterionic molecules are organized into a two-dimensional bilayer structure parallel to the bc plane through a network of intermolecular hydrogen bonds.[1]

The hydrogen bonding interactions are crucial for the stability of the crystal lattice. The ammonium group acts as a hydrogen bond donor, while the carboxylate group acts as an acceptor. These interactions link the molecules in a head-to-tail fashion.[1] A summary of the key hydrogen bond geometries is provided in Table 2.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1C···O1ⁱ | 0.89 | 1.84 | 2.725 (2) | 172 |

| N1—H1D···O2ⁱⁱ | 0.89 | 2.00 | 2.849 (2) | 160 |

| N1—H1E···O1ⁱⁱⁱ | 0.89 | 1.89 | 2.772 (2) | 170 |

| C6—H6···O2ⁱᵛ | 0.98 | 2.55 | 3.472 (2) | 156 |

Table 2: Hydrogen-Bond Geometry (Å, °). [1] Symmetry codes: (i) x-1/2, -y+1/2, -z+1; (ii) -x+1/2, -y, z+1/2; (iii) x+1/2, -y+1/2, -z+1; (iv) -x+1, y-1/2, -z+1/2

Experimental Protocols

Synthesis and Crystallization

This compound was synthesized and resolved from 3-cyclohexenecarboxylic acid.[1] The identity of the synthesized compound was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Single crystals suitable for X-ray diffraction analysis were obtained by the slow diffusion of acetone into an aqueous solution of the title compound.[1]

X-ray Data Collection and Structure Elucidation

A suitable single crystal was mounted for data collection. The crystallographic data were collected at 293(2) K using Mo Kα radiation. The structure was solved and refined using established crystallographic software.

The experimental workflow for the crystal structure determination is illustrated in the diagram below.

References

(1S,3R)-3-Aminocyclohexanecarboxylic Acid: A Conformationally Restricted GABA Analogue with Potent GABA Uptake Inhibition Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid and a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This technical guide provides a comprehensive overview of this compound, focusing on its primary mechanism of action as a potent inhibitor of GABA uptake. This document details its pharmacological properties, stereoselectivity, and the experimental methodologies used for its synthesis and evaluation. The information presented is intended for researchers, scientists, and drug development professionals interested in the exploration of novel GABAergic modulators.

Introduction

γ-Aminobutyric acid (GABA) plays a crucial role in maintaining the balance between neuronal excitation and inhibition in the central nervous system (CNS). Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Consequently, therapeutic strategies aimed at enhancing GABAergic transmission have been a major focus of drug discovery. One such strategy involves the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.

This compound is a conformationally constrained analogue of GABA, designed to have a more defined three-dimensional structure compared to the flexible GABA molecule. This structural rigidity can lead to increased potency and selectivity for its molecular targets. This guide explores the available scientific literature to provide a detailed technical overview of this compound.

Mechanism of Action: A Focus on GABA Uptake Inhibition

The primary mechanism of action of this compound is the inhibition of GABA uptake. Studies have shown that the cis-isomer of 3-aminocyclohexanecarboxylic acid is a potent inhibitor of GABA transport, while being a weak inhibitor of GABA binding at its receptors.

Stereoselectivity

The biological activity of 3-aminocyclohexanecarboxylic acid is highly dependent on its stereochemistry. The (1S,3R)-enantiomer has been shown to be significantly more potent as a GABA uptake inhibitor than its (1R,3S)-counterpart. Research indicates that the (1S,3R) isomer possesses a potency similar to that of GABA itself in inhibiting the uptake of radiolabeled GABA in rat brain slices, whereas the (1R,3S) isomer is at least 20 times less potent[1]. This highlights the critical importance of the specific spatial arrangement of the amino and carboxylic acid groups for its interaction with the GABA transporter.

GABA Transporter (GAT) Subtype Selectivity

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT-1 (betaine-GABA transporter 1). GAT1 is the most abundant GABA transporter in the brain and is primarily localized on presynaptic neurons and, to a lesser extent, on astrocytes. The racemic mixture, cis-3-aminocyclohexanecarboxylic acid, has been identified as an inhibitor of GAT1. However, specific quantitative data on the inhibitory activity (IC50 or Ki values) of the pure (1S,3R)-enantiomer on the different GAT subtypes is not extensively available in the public domain.

Pharmacological Data

While specific quantitative data for the pure (1S,3R)-enantiomer is limited, the available information strongly supports its role as a potent and stereoselective GABA uptake inhibitor.

Table 1: Qualitative Pharmacological Profile of 3-Aminocyclohexanecarboxylic Acid Stereoisomers

| Compound | Target | Activity | Potency | Reference |

| This compound | GABA Uptake | Inhibitor | Similar to GABA | [1] |

| (1R,3S)-3-Aminocyclohexanecarboxylic Acid | GABA Uptake | Inhibitor | At least 20x less potent than (1S,3R) isomer | [1] |

| cis-3-Aminocyclohexanecarboxylic Acid (racemic) | GAT1 | Inhibitor | - |

Note: Specific IC50 or Ki values for the individual enantiomers are not consistently reported in publicly available literature.

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and pharmacological evaluation of this compound, based on established procedures for similar compounds.

Enantioselective Synthesis of this compound

An enantioselective synthesis of this compound can be achieved through various synthetic routes. One common approach involves the enzymatic desymmetrization of a meso-diester, followed by a Curtius rearrangement.

Example Synthetic Workflow:

References

(1S,3R)-3-Aminocyclohexanecarboxylic Acid: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclohexanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has been identified as a notable modulator of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the biological activity of its cis-isomer, which is recognized as a selective inhibitor of neuronal GABA uptake. This document summarizes the available data on its mechanism of action, outlines relevant experimental protocols, and employs visualizations to illustrate its role in the context of GABAergic signaling. While early research established its qualitative activity, this guide also highlights the current gaps in quantitative data.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The precise control of GABA levels in the synaptic cleft is essential for maintaining the delicate balance between neuronal excitation and inhibition. A key mechanism for terminating GABAergic signaling is its reuptake from the synapse by GABA transporters (GATs).

This compound, particularly its cis-isomer, has been investigated as a tool to probe the GABA uptake system. By conformationally restricting the flexible GABA molecule, this analog provides insights into the structural requirements for interaction with GABA transporters.

Mechanism of Action: Inhibition of GABA Uptake

The primary biological activity of cis-3-Aminocyclohexanecarboxylic acid is the selective inhibition of neuronal GABA uptake.[1] This action leads to an increased concentration of GABA in the synaptic cleft, thereby potentiating GABAergic neurotransmission.

There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[2] GAT-1 is predominantly located on presynaptic neurons and is the primary transporter responsible for GABA reuptake at the synapse. cis-3-Aminocyclohexanecarboxylic acid has been identified as a selective inhibitor of this neuronal GABA transporter, GAT-1.[2]

The inhibition of GAT-1 by cis-3-Aminocyclohexanecarboxylic acid is believed to be competitive, meaning it likely binds to the same site on the transporter as GABA itself.[3] By occupying this binding site, it prevents the translocation of GABA from the synaptic cleft back into the presynaptic neuron.

Quantitative Data

For context, the potency of various other GABA uptake inhibitors is provided in the table below.

| Compound | Target(s) | IC50 (µM) |

| Tiagabine | GAT-1 | 0.07 |

| SNAP-5114 | GAT-3 selective | 5 (GAT-3), >100 (GAT-1)[4] |

| Nipecotic Acid | Pan-GAT inhibitor | Varies by subtype |

Experimental Protocols

The following is a generalized protocol for a [³H]GABA uptake inhibition assay, a common method to determine the potency of compounds like cis-3-Aminocyclohexanecarboxylic acid.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on GABA uptake into neuronal cells or synaptosomes.

Materials:

-

Primary neuronal cell culture or synaptosomal preparation

-

[³H]GABA (radiolabeled GABA)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Test compound (cis-3-Aminocyclohexanecarboxylic acid)

-

Non-specific uptake inhibitor (e.g., a high concentration of a known GAT inhibitor)

-

Scintillation fluid

-

Scintillation counter

-

Microplate incubator

-

Filter plates and vacuum manifold

Procedure:

-

Cell/Synaptosome Plating: Seed cells or synaptosomes in a microplate at an appropriate density.

-

Pre-incubation: Wash the cells/synaptosomes with assay buffer and then pre-incubate them with varying concentrations of the test compound or vehicle control for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C).

-

Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) to allow for GABA uptake.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold assay buffer. This is typically done using a vacuum manifold and filter plates.

-

Lysis and Scintillation Counting: Lyse the cells/synaptosomes and add scintillation fluid.

-

Data Analysis: Measure the radioactivity in each well using a scintillation counter. The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor) and non-specific uptake. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizations

GABAergic Synapse and the Action of this compound

Caption: Inhibition of GABA reuptake at the synapse.

Experimental Workflow for GABA Uptake Inhibition Assay

Caption: Workflow for a GABA uptake inhibition assay.

Conclusion

This compound, specifically its cis-isomer, serves as a valuable research tool for studying the GABAergic system. Its primary established biological activity is the selective inhibition of the neuronal GABA transporter, GAT-1. This action potentiates GABAergic signaling by increasing the synaptic concentration of GABA. While its qualitative role is well-documented in foundational neuroscience literature, there is a notable absence of modern, quantitative pharmacological data, such as precise IC50 values for GAT subtypes and receptor binding affinities. Further research is warranted to fully characterize the quantitative pharmacology of this compound and to explore its potential therapeutic applications in disorders associated with dysfunctional GABAergic neurotransmission.

References

- 1. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA Transporters [sigmaaldrich.com]

- 3. Kinetic analysis of the accumulation of gamma-aminobutyric acid by particulate fractions of rat brain: comparison of the effects of nipecotic acid and cis-3-aminocyclohexane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Therapeutic Potential of (1S,3R)-3-Aminocyclohexanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

(1S,3R)-3-Aminocyclohexanecarboxylic acid, a conformationally restricted analog of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), has emerged as a promising scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders. Its derivatives have been primarily investigated as inhibitors of GABA transporters (GATs), aiming to enhance GABAergic neurotransmission by preventing the reuptake of GABA from the synaptic cleft. This guide provides a comprehensive overview of the therapeutic potential, underlying mechanisms, and key experimental findings related to this class of compounds.

Introduction to GABA and GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). It plays a crucial role in regulating neuronal excitability by binding to GABA receptors, leading to a decrease in neuronal firing. The action of GABA in the synapse is terminated by its removal from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT1). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing its inhibitory effects. This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.

The this compound Scaffold

This compound, also referred to as cis-3-aminocyclohexanecarboxylic acid, is a rigid GABA analog. The constrained cyclohexane ring system locks the molecule in a specific conformation, which can lead to increased potency and selectivity for its biological targets compared to the flexible GABA molecule. The (1S,3R) stereoisomer, in particular, has been identified as a potent inhibitor of GABA uptake, significantly more so than its (1R,3S) counterpart. This stereoselectivity highlights the specific structural requirements for effective interaction with GABA transporters.

Therapeutic Potential as GABA Uptake Inhibitors

The primary therapeutic potential of this compound derivatives lies in their ability to act as GABA uptake inhibitors. By blocking GATs, these compounds can increase synaptic GABA levels, offering a potential treatment for a range of neurological disorders.

-

Epilepsy: Enhanced GABAergic inhibition can suppress the excessive neuronal firing that characterizes epileptic seizures. Several established antiepileptic drugs, such as tiagabine, function as GAT1 inhibitors.

-

Anxiety Disorders: By augmenting the inhibitory tone in the CNS, these derivatives may exert anxiolytic effects.

-

Neuropathic Pain: Dysregulation of GABAergic signaling is implicated in the pathogenesis of chronic pain states. Restoring inhibitory balance through GABA uptake inhibition is a potential therapeutic approach.

Quantitative Data on Related GABA Uptake Inhibitors

| Compound | GAT1 IC₅₀ (µM) | GAT2 IC₅₀ (µM) | GAT3 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) | Reference |

| Tiagabine | 0.07 | >200 | >200 | >200 | [1] |

| SK&F 89976-A | 0.04 | >200 | >200 | >200 | [1] |

| (S)-4 | >200 | 21 | 5 | 140 | [2] |

Note: (S)-4 is (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, a derivative of nipecotic acid.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of N-substituted derivatives of this compound typically involves the protection of the carboxylic acid and amino groups, followed by N-alkylation or N-acylation, and subsequent deprotection. A general synthetic scheme is outlined below.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Methodologies:

While specific, detailed protocols for a wide range of derivatives are proprietary, a general procedure for N-alkylation is as follows:

-

Protection: The carboxylic acid group of this compound is first protected, typically as a methyl or ethyl ester. The amino group is then protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

-

N-Alkylation: The protected amino acid is then reacted with an appropriate alkylating agent (e.g., an alkyl halide) in the presence of a base (e.g., sodium hydride) in an inert solvent (e.g., tetrahydrofuran).

-

Deprotection: The protecting groups are subsequently removed under acidic or basic conditions to yield the final N-substituted derivative.

In Vitro GABA Uptake Inhibition Assay

The following protocol is a standard method for assessing the inhibition of GABA uptake in vitro using radiolabeled GABA.

Experimental Workflow for In Vitro GABA Uptake Assay

Caption: Workflow for determining in vitro GABA uptake inhibition.

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing one of the four human GABA transporter subtypes (GAT1, GAT2, GAT3, or BGT1) are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Assay Buffer: Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Compound Incubation: The cell culture medium is removed, and the cells are washed with the uptake buffer. The cells are then pre-incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

-

GABA Uptake: A solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) is added to each well, and the plate is incubated for a short period (e.g., 1-5 minutes) to allow for GABA uptake.

-

Termination: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.

-

Measurement: The cells are lysed, and the amount of radioactivity in the cell lysate is measured using a scintillation counter.

-

Data Analysis: The percentage inhibition of GABA uptake at each compound concentration is calculated relative to the vehicle control. IC₅₀ values are then determined by fitting the data to a dose-response curve.

Signaling Pathways

The primary mechanism of action of this compound derivatives is the inhibition of GABA transporters, which leads to an increase in the synaptic concentration of GABA. This, in turn, enhances the activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in an overall increase in inhibitory neurotransmission.

Signaling Pathway of GABA Uptake Inhibition

Caption: Inhibition of GABA transporters enhances postsynaptic inhibitory signaling.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential for the treatment of various CNS disorders. Their primary mechanism of action as GABA uptake inhibitors is well-established, and the rigid cyclohexyl scaffold offers opportunities for the development of potent and selective agents. Further research focusing on the synthesis and evaluation of a diverse range of derivatives is warranted to fully explore their structure-activity relationships, GAT subtype selectivity, and in vivo efficacy. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of these compelling therapeutic candidates.

References

- 1. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. | Semantic Scholar [semanticscholar.org]

In-Depth Conformational Analysis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid: A Technical Guide for Researchers

An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the conformational analysis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid. This analysis is crucial for understanding its biological activity and for its application in medicinal chemistry and materials science.

This compound, a conformationally restricted GABA analogue, exists as a dynamic equilibrium between two primary chair conformations. The spatial orientation of the amino and carboxylic acid functional groups is dictated by this equilibrium, which in turn governs the molecule's interaction with biological targets. This guide delves into the experimental and computational methodologies used to elucidate the conformational landscape of this important molecule.

Conformational Equilibria of this compound

The cyclohexane ring of this compound predominantly adopts a chair conformation to minimize angular and torsional strain.[1] Due to the cis relationship between the amino and carboxylic acid groups at positions 1 and 3, the two possible chair conformations are the diequatorial and the diaxial conformers. These two conformers are in a constant state of interconversion through a process known as ring flipping.[1]

The equilibrium between these two conformations is determined by the relative steric strain of the substituents in the axial positions. Generally, bulkier groups prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.[2]

References

The Stereochemical Landscape of 3-Aminocyclohexanecarboxylic Acid: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Synthesis, Separation, and Stereoselective Biological Activity of 3-Aminocyclohexanecarboxylic Acid Isomers

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological activity. For researchers and drug development professionals, understanding the nuances of stereoisomerism is paramount to designing safe and efficacious therapeutics. This technical guide provides a comprehensive overview of the stereochemistry of 3-aminocyclohexanecarboxylic acid, a conformationally restricted GABA analogue, focusing on its distinct isomers and their differential biological effects.

3-Aminocyclohexanecarboxylic acid possesses two stereogenic centers, giving rise to four possible stereoisomers: the cis-isomers ((1R,3S) and (1S,3R)) and the trans-isomers ((1R,3R) and (1S,3S)). These isomers exhibit significant differences in their biological activity, particularly in their interaction with γ-aminobutyric acid (GABA) transporters, which are crucial for regulating neurotransmission in the central nervous system.

Stereoselective Biological Activity: A Tale of Two Isomers

The primary mechanism of action for these compounds is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[4][5] By blocking these transporters, GABA uptake inhibitors increase the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.[6] This mechanism is a key target for the development of antiepileptic and anxiolytic drugs.

Synthesis and Chiral Separation of Isomers

The preparation of stereochemically pure isomers of 3-aminocyclohexanecarboxylic acid presents a significant synthetic challenge. Methodologies often involve stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: Stereoselective synthetic routes aim to produce a single desired stereoisomer. One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key reaction steps. For instance, asymmetric synthesis of related aminocyclohexanecarboxylic acid derivatives has been achieved through methods like the alkali metal in ammonia reduction of pyrrolobenzodiazepine-5,11-diones.[7]

Chiral Resolution: Alternatively, racemic mixtures of the isomers can be separated into their constituent enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful and widely used technique for this purpose.[6][8][9][10] The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

A general workflow for the synthesis and resolution of 3-aminocyclohexanecarboxylic acid isomers is depicted below:

Experimental Protocols

[³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol is a representative method for assessing the inhibitory activity of 3-aminocyclohexanecarboxylic acid isomers on GABA uptake.

1. Preparation of Synaptosomes:

-

Homogenize freshly dissected rat cerebral cortices in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Pellet the crude synaptosomes from the supernatant by high-speed centrifugation.

2. [³H]GABA Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test isomer or vehicle control.

-

Initiate the uptake reaction by adding [³H]GABA to the suspension.

-

After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

-

Quantify the radioactivity retained on the filters by liquid scintillation counting.[13]

3. Data Analysis:

-

Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific [³H]GABA uptake) by non-linear regression analysis of the concentration-response data.

Signaling Pathway of GABA Transporter Inhibition

The inhibition of GABA transporters by 3-aminocyclohexanecarboxylic acid isomers leads to an increase in extracellular GABA levels, which in turn enhances the activation of postsynaptic GABA receptors. This ultimately results in increased neuronal inhibition.

Conclusion

The stereochemistry of 3-aminocyclohexanecarboxylic acid is a critical factor governing its biological activity as a GABA uptake inhibitor. The distinct pharmacological profiles of the cis and trans isomers, and their respective enantiomers, highlight the necessity of stereoselective synthesis and separation in the development of drugs targeting the GABAergic system. A thorough understanding of the structure-activity relationships of these isomers will be instrumental in the design of novel and more effective therapeutics for neurological and psychiatric disorders. Further research is warranted to fully characterize the quantitative biological activity of all four stereoisomers and to explore their potential in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA transporter - Wikipedia [en.wikipedia.org]

- 5. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 9. yakhak.org [yakhak.org]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-Aminocyclohexanecarboxylic acid is a chiral β-amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its constrained cyclic structure can impart unique conformational properties to peptides and small molecule therapeutics. This document provides detailed protocols for the enantioselective synthesis of this compound via a chemoenzymatic approach. The key steps involve the synthesis of a prochiral diester, followed by an enzymatic desymmetrization to establish the desired stereochemistry, and subsequent conversion to the target amino acid via a Curtius rearrangement.

Overall Synthetic Workflow

The chemoenzymatic synthesis of this compound is a multi-step process that begins with the preparation of a prochiral diester. This is followed by a key enzymatic desymmetrization step to introduce chirality, and finally, a chemical transformation to yield the target amino acid.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl cis-Cyclohexane-1,3-dicarboxylate

This protocol describes the synthesis of the prochiral starting material from cis-cyclohexane-1,3-dicarboxylic anhydride.

Materials:

-

cis-Cyclohexane-1,3-dicarboxylic anhydride

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of cis-cyclohexane-1,3-dicarboxylic anhydride (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain dimethyl cis-cyclohexane-1,3-dicarboxylate as a colorless oil.

Quantitative Data:

| Starting Material | Product | Reagents | Yield (%) |

| cis-Cyclohexane-1,3-dicarboxylic anhydride | Dimethyl cis-cyclohexane-1,3-dicarboxylate | Methanol, Sulfuric acid | >95 |

Protocol 2: Enzymatic Desymmetrization of Dimethyl cis-Cyclohexane-1,3-dicarboxylate

This protocol outlines the key stereoselective step. As the enantioselectivity is highly dependent on the specific lipase used, a screening of different lipases is recommended to achieve the desired (1S,3R) configuration.

Lipase Screening:

A variety of commercially available lipases should be screened to identify the one that provides the (1S,3R)-monoester with the highest enantiomeric excess (ee).

Recommended Lipases for Screening:

-

Candida antarctica Lipase B (CAL-B)

-

Pseudomonas cepacia Lipase (PSL)

-

Candida rugosa Lipase (CRL)

-

Porcine Pancreatic Lipase (PPL)

General Screening Protocol:

-

In a series of vials, dissolve dimethyl cis-cyclohexane-1,3-dicarboxylate (100 mg) in a phosphate buffer (pH 7.0, 5 mL) containing a small amount of a co-solvent like THF or acetone to aid solubility.

-

Add a specific lipase (10-20 mg) to each vial.

-

Shake the vials at a constant temperature (e.g., 30-40 °C) and monitor the hydrolysis by TLC or HPLC.

-

After approximately 50% conversion, quench the reaction and extract the product.

-

Determine the enantiomeric excess of the resulting monoester by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Optimized Protocol (using a suitable lipase identified from screening):

Materials:

-

Dimethyl cis-cyclohexane-1,3-dicarboxylate

-

Selected Lipase (e.g., CAL-B, PSL)

-

Phosphate buffer (pH 7.0)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve dimethyl cis-cyclohexane-1,3-dicarboxylate (1.0 eq) in a mixture of phosphate buffer (pH 7.0) and THF (e.g., 9:1 v/v).

-

Add the selected lipase (e.g., 10% w/w of the substrate).

-

Stir the mixture at the optimal temperature determined from the screening (e.g., 35 °C) and monitor the reaction until approximately 50% conversion is reached.

-

Cool the reaction mixture and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to isolate the (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid.

Quantitative Data (Hypothetical, based on literature for similar reactions):

| Substrate | Product | Enzyme | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Dimethyl cis-cyclohexane-1,3-dicarboxylate | (1S,3R)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | Selected Lipase | ~50 | >85 | >95 |

Protocol 3: Curtius Rearrangement to N-Boc Protected Amino Ester

This protocol describes the conversion of the chiral monoester to the corresponding N-Boc protected amino ester.

Caption: Reaction pathway for the Curtius rearrangement.

Materials:

-

(1S,3R)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Anhydrous toluene

-

Anhydrous tert-butanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

-

Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Add anhydrous tert-butanol (2.0-3.0 eq) to the mixture.

-

Heat the reaction to reflux (typically 80-110°C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the desired N-Boc-(1S,3R)-3-aminocyclohexanecarboxylic acid methyl ester.

Quantitative Data:

| Starting Material | Product | Reagents | Yield (%) |

| (1S,3R)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | N-Boc-(1S,3R)-3-aminocyclohexanecarboxylic acid methyl ester | DPPA, TEA, t-BuOH | 70-85 |

Protocol 4: Deprotection to this compound

This final step involves the hydrolysis of both the N-Boc protecting group and the methyl ester.

Materials:

-

N-Boc-(1S,3R)-3-aminocyclohexanecarboxylic acid methyl ester

-

Hydrochloric acid (6 M)

-

Dowex 50WX8 ion-exchange resin

-

Ammonium hydroxide solution (0.5 M)

-

Ethanol

-

Water

Procedure:

-

Dissolve N-Boc-(1S,3R)-3-aminocyclohexanecarboxylic acid methyl ester (1.0 eq) in 6 M hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in water and apply it to a column of Dowex 50WX8 ion-exchange resin (H+ form).

-

Wash the column with water to remove any inorganic salts.

-

Elute the amino acid from the resin using 0.5 M ammonium hydroxide solution.

-

Collect the fractions containing the product (monitor by ninhydrin test or TLC).

-

Concentrate the combined fractions under reduced pressure.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Quantitative Data:

| Starting Material | Product | Reagents | Yield (%) |

| N-Boc-(1S,3R)-3-aminocyclohexanecarboxylic acid methyl ester | This compound | 6 M HCl, Dowex 50WX8 | >90 |

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization for specific substrates and scales.

Application Note: Chiral Separation of 3-Aminocyclohexanecarboxylic Acid Enantiomers by HPLC

Abstract

This application note details methodologies for the chiral separation of 3-aminocyclohexanecarboxylic acid enantiomers using High-Performance Liquid Chromatography (HPLC). Two primary strategies are presented: direct separation on a chiral stationary phase (CSP) and indirect separation following pre-column derivatization. This document provides detailed experimental protocols, data presentation in tabular format for easy comparison, and visual diagrams of the experimental workflow and the principles of chiral separation. This guide is intended for researchers, scientists, and professionals in drug development requiring accurate enantiomeric purity assessment of this and structurally related cyclic amino acids.

Introduction

3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid, a structural motif of interest in pharmaceutical development due to its potential use in peptidomimetics and as a precursor for pharmacologically active compounds. As with most chiral molecules, the individual enantiomers can exhibit different physiological activities, making their separation and quantification a critical aspect of research, development, and quality control.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for resolving enantiomers.[2]

The primary challenge in the chiral separation of underivatized amino acids lies in their zwitterionic nature, which can lead to poor solubility in common HPLC mobile phases and weak interactions with some chiral stationary phases.[3] To address this, two main approaches are employed:

-

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Macrocyclic glycopeptide and zwitterionic ion-exchange CSPs have shown particular success for the separation of cyclic and underivatized amino acids.[3][4][5]

-

Indirect Chiral HPLC: This approach involves the derivatization of the amino acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[6][7] These diastereomers have distinct physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column.[7][8]

This note provides protocols for both a direct method, based on conditions reported for structurally similar cyclic amino acids, and a general, robust indirect method using Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey’s Reagent).

Data Presentation

Table 1: Direct Chiral HPLC Method Parameters for Analogs of 3-Aminocyclohexanecarboxylic Acid

The following table summarizes HPLC conditions that have been successfully used for the chiral separation of cyclic amino acids structurally related to 3-aminocyclohexanecarboxylic acid. These serve as excellent starting points for method development.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) |

| (cis)-3-Aminocyclopentane-1-carboxylic acid | CHIROBIOTIC T | MeOH/AcOH/TEA (100/0.1/0.1 v/v/v) | 0.5 |

| (cis)-3-Aminocyclopentane-1-carboxylic acid | CHIROBIOTIC T2 | MeOH/AcOH/TEA (100/0.1/0.1 v/v/v) | 0.5 |

| (trans)-2-Aminocyclohex-3-ene-1-carboxylic acid | CHIRALPAK ZWIX(+) | MeOH/MeCN (75/25 v/v) with 25 mM TEA and 50 mM AcOH | Not Specified |

| (trans)-2-Aminocyclohex-3-ene-1-carboxylic acid | CHIRALPAK ZWIX(-) | MeOH/MeCN (75/25 v/v) with 25 mM TEA and 50 mM AcOH | Not Specified |

Data adapted from Chiral Technologies Amino Acid Database.[9]

Table 2: Typical Results for Indirect Chiral HPLC Separation via FDAA Derivatization